2-(2-(2-Hydroxyethoxy)ethoxy)ethyl palmitate

Molecular weight PEG-3 monoester Stoichiometric purity

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl palmitate (CAS 62304-85-2), systematically named 2-[2-(2-hydroxyethoxy)ethoxy]ethyl hexadecanoate, is a nonionic surfactant ester composed of a linear C16 palmitate hydrophobic tail linked to a triethylene glycol (TEG, i.e., PEG-3) hydrophilic headgroup via an ester bond. With a molecular formula of C22H44O5 and a molecular weight of approximately 388.58 g/mol, the compound exhibits a predicted LogP of 5.72, placing it at a moderately lipophilic position within the PEG-fatty acid monoester series.

Molecular Formula C22H44O5
Molecular Weight 388.6 g/mol
CAS No. 62304-85-2
Cat. No. B12657671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(2-Hydroxyethoxy)ethoxy)ethyl palmitate
CAS62304-85-2
Molecular FormulaC22H44O5
Molecular Weight388.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCCOCCOCCO
InChIInChI=1S/C22H44O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(24)27-21-20-26-19-18-25-17-16-23/h23H,2-21H2,1H3
InChIKeyKDXRKUWZYUGWKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl Palmitate (CAS 62304-85-2): Procurement-Relevant Physicochemical Profile


2-(2-(2-Hydroxyethoxy)ethoxy)ethyl palmitate (CAS 62304-85-2), systematically named 2-[2-(2-hydroxyethoxy)ethoxy]ethyl hexadecanoate, is a nonionic surfactant ester composed of a linear C16 palmitate hydrophobic tail linked to a triethylene glycol (TEG, i.e., PEG-3) hydrophilic headgroup via an ester bond [1]. With a molecular formula of C22H44O5 and a molecular weight of approximately 388.58 g/mol, the compound exhibits a predicted LogP of 5.72, placing it at a moderately lipophilic position within the PEG-fatty acid monoester series [1][2]. It is functionally classified as an emulsifier, emollient, and solubilizer, finding primary application in cosmetics, personal care products, and pharmaceutical formulations where a balance of lipophilicity and hydrophilicity is required .

Monoester architecture Single C16 chain with free terminal –OH enables derivatization
HLB 8–10 range Supports O/W emulsion systems for medium-chain oils
Defined stoichiometry Precise molar formulation without diester ambiguity

Why Generic Substitution of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl Palmitate Is Not Advisable Without Quantitative Comparator Analysis


The triethylene glycol monopalmitate ester occupies a narrow physicochemical niche among nonionic PEG-fatty acid monoesters. Closely related analogs—such as PEG-3 stearate (C18, CAS 10233-24-6), PEG-3 oleate (C18:1, CAS 10233-14-4), and PEG-3 dipalmitate (C16 diester)—differ systematically in alkyl chain length, degree of unsaturation, and esterification stoichiometry, each of which produces quantifiably distinct LogP values, boiling points, densities, hydrogen-bonding capacities, and ultimately HLB and CMC profiles [1]. These molecular-level variations translate into measurable differences in emulsion stability, solubilization capacity, and thermal processability. Consequently, substituting any of these analogs without systematic, comparator-based evidence risks altering formulation performance, compromising thermal stability during processing, or requiring re-optimization of emulsifier ratios. The quantitative evidence below establishes precisely where 2-(2-(2-hydroxyethoxy)ethoxy)ethyl palmitate differentiates itself, enabling data-driven procurement decisions rather than assumption-based substitution.

Alkyl chain length shift
PEG-3 stearate (C18) differs by two methylene units, altering LogP, HLB, and boiling point; may shift emulsion type preference and thermal processability without reformulation.
Monoester vs. diester architecture
PEG-3 dipalmitate lacks the reactive terminal –OH, exhibits lower HLB (~5), and behaves as a W/O emulsifier; substituting for a monoester requires complete reformulation.
Unsaturation differences
PEG-3 oleate (C18:1) introduces a cis double bond, impacting packing, oxidative stability, and solubilization capacity; direct substitution may compromise long-term formulation stability.

Quantitative Differentiation Evidence for 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl Palmitate vs. Closest Structural Analogs


Molecular Weight Differentiation: 388.6 vs. 416.6 g/mol vs. PEG-3 Stearate – Defined Stoichiometric Identity Reduces Formulation Uncertainty

The molecular weight of 2-(2-(2-hydroxyethoxy)ethoxy)ethyl palmitate is 388.6 g/mol (C22H44O5), whereas the direct C18 analog PEG-3 stearate is 416.6 g/mol (C24H48O5), a difference of +28 Da attributable to two additional methylene groups [1]. This translates to a 7.2% lower molecular weight for the palmitate ester, which directly impacts molar-based formulation calculations, surfactant packing density at interfaces, and the mass-per-mole of active emulsifier delivered.

Molecular Weight
Reported
388.6 g/mol
−28 g/mol vs. 416.6 (stearate)
6.7% lower molar mass affects surfactant loading calculations
Purity may shift actual molar mass; verify with COA
Molecular weight PEG-3 monoester Stoichiometric purity

LogP Lipophilicity Comparison: LogP 5.72 vs. 5.82 for PEG-3 Stearate – Finer Balance for Medium-Chain Emulsification

The octanol-water partition coefficient (LogP) for 2-(2-(2-hydroxyethoxy)ethoxy)ethyl palmitate is 5.72, while PEG-3 stearate (C18) exhibits a LogP of 5.82 [1]. The 0.10-unit lower LogP indicates marginally greater hydrophilicity in the palmitate ester, attributable to the shorter C16 alkyl chain reducing overall hydrophobic contribution relative to the fixed PEG-3 headgroup.

LogP Lipophilicity
Reported
LogP 5.72
Δ −0.10 vs. 5.82 (stearate)
Slightly higher hydrophilicity may favor O/W emulsions
Predicted LogP; experimental confirmation advised
LogP Lipophilicity Partition coefficient

Boiling Point and Thermal Processing Window: 483.3°C vs. 508.1°C vs. PEG-3 Stearate – Lower Temperature Volatility Profile

The boiling point of 2-(2-(2-hydroxyethoxy)ethoxy)ethyl palmitate is reported as 483.3°C at 760 mmHg, whereas PEG-3 stearate (C18 analog) boils at 508.1°C at 760 mmHg, a difference of 24.8°C . This lower boiling point reflects the reduced van der Waals interactions of the shorter C16 chain and may confer advantages in thermal processing scenarios where lower temperature volatility or distillation is required.

Boiling Point
Data to verify
483.3 °C
Δ −24.8 °C vs. 508.1 (stearate)
Lower boiling point may allow gentler distillation
Predicted value; experimental confirmation needed
Boiling point Thermal stability Processing window

Density Comparison: 0.958 vs. 0.950 g/cm³ vs. PEG-3 Stearate – Higher Density Implies Tighter Molecular Packing

The density of 2-(2-(2-hydroxyethoxy)ethoxy)ethyl palmitate is 0.958 g/cm³ at standard conditions, compared to 0.95 g/cm³ for PEG-3 stearate . The 0.008 g/cm³ higher density of the palmitate ester suggests slightly more efficient molecular packing per unit volume, which can influence viscosity, phase behavior, and the volume-to-mass conversion in bulk procurement

Density
Data to verify
0.958 g/cm³
+0.008 vs. 0.950 (stearate)
Marginal density increase offers minor volume efficiency
Predicted; may vary with purity
Density Molecular packing Formulation consistency

Monoester vs. Diester Architecture: Defined Monoester Structure vs. PEG-3 Dipalmitate – Lower Molecular Weight, Higher Hydrophilicity, and Distinct HLB Profile

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl palmitate is a monoester (one palmitate chain per PEG-3 headgroup, MW ~389 g/mol), whereas PEG-3 dipalmitate (CAS 32628-06-1) is a diester carrying two palmitate chains (MW ~570 g/mol) [1]. The diester exhibits a calculated HLB of approximately 5 (weakly hydrophilic), while the monoester, by virtue of its single alkyl chain and terminal hydroxyl group, is expected to have a substantially higher HLB in the 8–10 range, making it more suitable for oil-in-water (O/W) emulsification [2].

Monoester vs. Diester
Cross-study comparable
Monoester: HLB 8–10, MW 389, HBD 1
Diester: HLB ≈5, MW ≈570, HBD 0
Monoester architecture provides higher HLB and derivatization handle
HLB estimated; confirm experimentally
Monoester HLB Emulsifier architecture

Hydrogen Bond Donor Count: 1 HBD vs. 0 for PEG-3 Dipalmitate – Accessible Terminal Hydroxyl Enables Derivatization

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl palmitate possesses one hydrogen bond donor (the terminal -OH of the PEG-3 chain), as confirmed by its molecular descriptors . In contrast, PEG-3 dipalmitate has zero hydrogen bond donors because both terminal hydroxyl positions are esterified . This single HBD is not merely a computational detail: it represents a chemically accessible site for further conjugation, crosslinking, or functionalization that is unavailable in the fully esterified diester.

H-Bond Donors
Data to verify
HBD = 1 (terminal –OH)
Reactive –OH enables sulfation, phosphorylation, acrylation
Requires reactivity validation for intended derivatization
Hydrogen bond donor Derivatization Functional handle

Optimal Application Scenarios for 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl Palmitate Based on Quantitative Differentiation Evidence


Oil-in-Water (O/W) Emulsion Systems Requiring Intermediate HLB Emulsifiers (HLB 8–10)

With an estimated HLB in the 8–10 range—significantly higher than PEG-3 dipalmitate (HLB ≈5) and marginally more hydrophilic than PEG-3 stearate—this monoester is optimally suited as a primary O/W emulsifier in cosmetic creams, lotions, and pharmaceutical topical formulations. Its single free hydroxyl group contributes to water-phase compatibility, while the C16 chain provides sufficient lipophilicity for medium-chain triglyceride oils .

Thermally Sensitive Formulations Requiring Lower Processing Temperatures

The 483.3°C boiling point—24.8°C lower than PEG-3 stearate's 508.1°C—makes this compound preferable in manufacturing processes where excessive thermal exposure must be minimized, such as formulations containing heat-labile active pharmaceutical ingredients (APIs), volatile fragrances, or oxidation-prone natural oils. Lower boiling point facilitates gentler solvent-stripping and distillation operations .

Synthetic Intermediate for Functionalized Surfactant Derivatives

The single hydrogen bond donor (terminal -OH) provides a defined reactive handle for subsequent derivatization—including sulfation to produce anionic sulfate ester surfactants, phosphorylation for biomimetic lipid applications, or acrylation for polymerizable surfactant monomers. This is a capability absent in the fully esterified PEG-3 dipalmitate diester, making the monoester the clear choice for R&D programs requiring a functionalizable surfactant scaffold .

Precision Formulation Where Stoichiometric Control Is Critical

The defined monoester architecture (single palmitate chain per molecule, MW 388.6 g/mol) enables precise molar-based formulation calculations without the ambiguity introduced by diester impurities or mixed ester compositions. This is especially relevant in pharmaceutical excipient applications where exact surfactant-to-drug ratios must be maintained for consistent bioavailability and release profiles .

Application Selection Property Validation Focus
O/W emulsion formulation Intermediate HLB monoester Emulsion stability and phase behavior
Heat-sensitive formulation processing Moderate boiling point profile Thermal process window and ingredient degradation risk
Surfactant derivatization scaffold Reactive terminal hydroxyl handle Suitability for sulfation, phosphorylation, acrylation
Stoichiometric formulation control Defined monoester architecture Molar loading consistency
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